molecular formula C14H12ClNO4S B2413570 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid CAS No. 138914-23-5

4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid

Cat. No.: B2413570
CAS No.: 138914-23-5
M. Wt: 325.76
InChI Key: PXYBNPFJNMXCCB-UHFFFAOYSA-N
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Description

4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid is a chemical compound of significant interest in medicinal chemistry and biochemical research. Its structure incorporates a benzoic acid moiety linked to a (4-chlorophenyl)sulfonyl group via an aminomethyl bridge, a feature common in compounds investigated for their potential bioactivity . This compound is intended for research and development applications exclusively and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Compounds with structural similarities, particularly those featuring the 4-[(4-chlorophenyl)sulfonyl]phenyl motif, have demonstrated notable antimicrobial properties in scientific studies. Research has shown that such derivatives can exhibit activity against Gram-positive bacterial strains and the fungal pathogen C. albicans . Furthermore, the broader class of sulfamoyl benzoic acid derivatives is a active area of investigation in pharmacology. These compounds have been designed and synthesized as specific agonists for G protein-coupled receptors (GPCRs), such as the LPA2 receptor, with some analogues showing activity at subnanomolar concentrations . Other research avenues for related molecules include their development as inhibitors of key enzymatic targets involved in inflammation, such as cytosolic phospholipase A2α (cPLA2α) . The potential mechanism of action for this class of compounds often involves targeted interaction with enzymatic active sites or specific receptors, potentially acting as an inhibitor or agonist to modulate biological pathways . Researchers value this chemical for its utility as a versatile building block in the synthesis of more complex molecules and for probing protein-ligand interactions.

Properties

IUPAC Name

4-[[(4-chlorophenyl)sulfonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-12-5-7-13(8-6-12)21(19,20)16-9-10-1-3-11(4-2-10)14(17)18/h1-8,16H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYBNPFJNMXCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Amine Intermediate Synthesis

The target compound’s aminomethyl group is typically introduced via nucleophilic substitution or reductive amination. For example, methyl 4-(bromomethyl)benzoate reacts with aqueous ammonia to yield methyl 4-(aminomethyl)benzoate (Eq. 1):

$$
\text{Methyl 4-(bromomethyl)benzoate} + \text{NH}_3 \rightarrow \text{Methyl 4-(aminomethyl)benzoate} + \text{HBr}
$$

This reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C, achieving 85–90% yield after 12 hours. Alternatively, reductive amination of methyl 4-formylbenzoate with ammonium acetate and sodium cyanoborohydride in methanol affords the same intermediate in 78% yield.

Sulfonylation with 4-Chlorobenzenesulfonyl Chloride

The amine intermediate undergoes sulfonylation using 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide (Eq. 2):

$$
\text{Methyl 4-(aminomethyl)benzoate} + \text{ClC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate}
$$

Reaction conditions (dichloromethane, 0°C to room temperature, 4 hours) yield 92–95% of the sulfonamide ester. Subsequent hydrolysis with 2 M NaOH at 60°C for 3 hours generates the free carboxylic acid, 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoic acid , in 88% yield.

Hofmann Rearrangement of Carbamoyl Precursors

Carbamoyl Intermediate Preparation

Adapting methods from WO2003072534A1, methyl 4-formylbenzoate is converted to methyl 4-chloroformylbenzoate via chlorination with Cl₂ gas at 50–70°C (90% yield). Reaction with aqueous ammonia (10 molar equivalents) at 5–20°C produces methyl 4-carbamoylbenzoate (98% yield, 95% purity).

Rearrangement to Aminomethyl Group

The Hofmann rearrangement of methyl 4-carbamoylbenzoate using NaOCl and NaOH (Eq. 3):

$$
\text{Methyl 4-carbamoylbenzoate} \xrightarrow{\text{NaOCl/NaOH}} \text{Methyl 4-(aminomethyl)benzoate} + \text{CO}_2
$$

This step proceeds at 50°C for 2 hours, yielding 95% of the amine intermediate. Subsequent sulfonylation (as in Section 1.2) and hydrolysis furnish the target compound.

Hydroxamic Acid Rearrangement (CN112745239A)

Hydroxamic Acid Formation

Reacting 1,4-phthalic acid monoester with hydroxylamine in methanol-water (1:1) at 0–25°C forms 4-carboxybenzoyl hydroxamic acid inorganic salt (Eq. 4):

$$
\text{1,4-Phthalic acid monoester} + \text{NH}_2\text{OH} \rightarrow \text{4-Carboxybenzoyl hydroxamic acid salt}
$$

Thermal Rearrangement to Aminomethyl Derivative

Heating the hydroxamic acid salt at 80–100°C in aqueous NaOH induces a Lossen-type rearrangement, producing 4-(aminomethyl)benzoic acid (Eq. 5):

$$
\text{4-Carboxybenzoyl hydroxamic acid salt} \xrightarrow{\Delta} \text{4-(Aminomethyl)benzoic acid} + \text{CO}_2
$$

Yields exceed 85% after acidification to pH 4 with HCl. Sulfonylation completes the synthesis.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Advantages
Direct sulfonylation Amine synthesis → Sulfonylation → Hydrolysis 88 95 Short route, high efficiency
Hofmann rearrangement Carbamoyl formation → Rearrangement 90 93 Utilizes byproducts, scalable
Hydroxamic acid route Hydroxamic acid → Rearrangement 85 90 Avoids nitration, environmentally friendly

Optimization Challenges and Solutions

  • Amine Stability : The primary amine in 4-(aminomethyl)benzoic acid is prone to oxidation. Conducting reactions under nitrogen and using antioxidants (e.g., ascorbic acid) improves stability.
  • Sulfonylation Selectivity : Excess sulfonyl chloride (1.2 equivalents) and slow addition rates minimize di-sulfonylation byproducts.
  • Ester Hydrolysis : Microwave-assisted hydrolysis (100°C, 20 minutes) reduces reaction time from 3 hours to 88% yield.

Chemical Reactions Analysis

Types of Reactions

4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. A notable investigation demonstrated that derivatives of 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid exhibited significant antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism of action appears to involve the inhibition of bacterial growth through interference with essential metabolic pathways.

Case Study: Antimicrobial Evaluation

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
1S. aureus1815
2S. pneumoniae2010
3E. coli1225

The above table summarizes findings from an in vitro study where different derivatives were tested for their antimicrobial efficacy. The results indicated that compounds derived from the sulfonamide structure showed promising activity, particularly against Gram-positive strains .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The mechanism involves the inhibition of carbonic anhydrase IX, which is often overexpressed in tumors.

Case Study: Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Apoptosis Induction (%)
AMDA-MB-2315.022
BHCT1163.530
CHeLa4.025

This data illustrates the efficacy of various derivatives in inducing apoptosis and inhibiting cell proliferation in cancerous cells, demonstrating their potential as therapeutic agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activities. Modifications at specific positions on the aromatic rings have been shown to enhance both antimicrobial and anticancer activities.

Key Findings from SAR Studies

  • Substituents on the para position of the phenyl ring significantly affect antibacterial activity.
  • The introduction of halogen atoms increases lipophilicity, which can enhance membrane permeability and biological activity.
  • Compounds with a sulfonamide group exhibit improved interaction with biological targets compared to their non-sulfonamide counterparts.

These insights are essential for guiding future synthesis efforts aimed at developing more effective derivatives .

Toxicity Studies

Toxicity assessments have revealed varying levels of safety among different derivatives of this compound. While some compounds exhibit moderate toxicity towards aquatic organisms like Daphnia magna, others have shown low toxicity profiles, making them suitable candidates for further development.

Toxicity Assessment Results

CompoundToxicity Level (Daphnia magna)
XLow
YModerate
ZHigh

The toxicity levels indicate that careful consideration is necessary when selecting compounds for clinical trials or environmental applications .

Mechanism of Action

The mechanism by which 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes or disruption of cell membranes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Bromophenyl)sulfonyl]benzoic acid: Similar structure but with a bromine atom instead of chlorine.

    4-[(4-Methylphenyl)sulfonyl]benzoic acid: Features a methyl group instead of chlorine.

    4-[(4-Nitrophenyl)sulfonyl]benzoic acid: Contains a nitro group in place of chlorine.

Uniqueness

4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s electron-withdrawing properties, affecting its chemical behavior and interactions with biological targets.

Biological Activity

4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid, a compound characterized by its sulfonamide functionality, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H12ClNO3S\text{C}_{13}\text{H}_{12}\text{ClN}\text{O}_3\text{S}

This compound features a benzoic acid moiety with a sulfonamide group attached to a chlorophenyl ring, which is essential for its biological activity.

Antibacterial Activity

Research indicates that compounds containing the sulfonamide functional group exhibit significant antibacterial properties. In studies evaluating various derivatives, this compound demonstrated moderate to strong activity against several bacterial strains, including:

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

These findings suggest that the compound could be a potential candidate for developing new antibacterial agents, particularly against resistant strains.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease, both of which are critical targets in treating various diseases:

EnzymeInhibition Activity
Acetylcholinesterase (AChE)Strong
UreaseStrong

The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where increased levels of acetylcholine are desired.

Antioxidant Activity

Antioxidant properties were assessed using several methods, including DPPH and ABTS assays. The results indicated that while this compound exhibited some antioxidant capacity, it was less effective compared to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT):

MethodInhibition Percentage
DPPH16.75%
ABTS14.50%

Case Studies and Research Findings

  • Antimicrobial Screening : A study conducted by Wani et al. (2017) evaluated the antimicrobial efficacy of various sulfonamide derivatives, including the target compound. The results showed promising activity against Salmonella typhi, indicating its potential use in treating infections caused by this pathogen .
  • Enzyme Inhibition Studies : Research highlighted the role of sulfonamide compounds in inhibiting urease, which is implicated in urinary tract infections. The study found that this compound significantly reduced urease activity, suggesting therapeutic applications in managing such infections .
  • Antioxidant Evaluation : A comparative study on various synthesized compounds revealed that while this compound had some antioxidant properties, it was outperformed by other derivatives with enhanced structural modifications .

Q & A

Q. How should researchers validate synthetic intermediates to avoid side products?

  • Answer : Monitor reactions using Thin-Layer Chromatography (TLC) and isolate intermediates via column chromatography (e.g., hexane/EtOH eluent). Characterize each intermediate with FT-IR to confirm functional groups (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹) .

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